tert-Butyl (R)-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate
Description
tert-Butyl ®-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a chiral center bearing a phenyl group and a trifluoromethylthio substituent
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-phenyl-2-(trifluoromethylsulfanyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2S/c1-13(2,3)20-12(19)18-11(9-21-14(15,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAQDTJKERSFOZ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(F)(F)F)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(F)(F)F)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate typically involves the following steps:
Formation of the chiral center: The chiral center can be introduced through asymmetric synthesis or resolution of racemic mixtures.
Introduction of the trifluoromethylthio group: This can be achieved through nucleophilic substitution reactions using reagents such as trifluoromethylthiolate salts.
Formation of the carbamate group: The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, while the trifluoromethylthio group can undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential in drug development, particularly as a building block for synthesizing novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.
Case Study: Anticonvulsant Activity
A study highlighted the synthesis of compounds related to tert-butyl (R)-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate, which were evaluated for anticonvulsant properties. The research indicated that variations in the substituents could lead to significant differences in efficacy, demonstrating the compound's versatility in medicinal applications .
Organic Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the creation of chiral compounds. Its ability to participate in asymmetric reactions makes it valuable for producing enantiomerically pure substances.
Table 1: Synthesis Pathways Using this compound
Agrochemical Applications
The trifluoromethyl group present in the compound enhances its biological activity, making it a candidate for agrochemical applications. Research indicates that compounds with trifluoromethyl groups exhibit improved herbicidal and fungicidal properties.
Case Study: Herbicidal Activity
A comparative study on various trifluoromethyl-containing compounds revealed that those similar to this compound showed promising herbicidal effects against specific plant species, suggesting potential use in agricultural formulations .
Mechanism of Action
The mechanism of action of tert-Butyl ®-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity, while the carbamate group can undergo hydrolysis to release the active amine. The phenyl group can participate in π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
tert-Butyl ®-(1-phenyl-2-((methylthio)ethyl)carbamate): Similar structure but with a methylthio group instead of a trifluoromethylthio group.
tert-Butyl ®-(1-phenyl-2-((ethylthio)ethyl)carbamate): Similar structure but with an ethylthio group instead of a trifluoromethylthio group.
Uniqueness: The presence of the trifluoromethylthio group in tert-Butyl ®-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs with methylthio or ethylthio groups.
Biological Activity
tert-Butyl (R)-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate, identified by its CAS number 2092899-90-4, is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈F₃NO₂S, with a molecular weight of 321.358 g/mol. The compound features a tert-butyl group, a phenyl ring, and a trifluoromethyl thioether moiety, which may contribute to its biological activity through various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of receptor activity:
- Enzyme Inhibition : The presence of the carbamate group allows for potential interactions with serine hydrolases, which are crucial in various metabolic processes.
- Receptor Binding : The trifluoromethyl thioether may enhance lipophilicity, facilitating better membrane penetration and receptor binding.
Biological Activity Overview
Recent studies have highlighted several areas where this compound demonstrates significant biological activity:
- Anti-inflammatory Activity : Similar carbamate derivatives have shown promising anti-inflammatory effects. For instance, in a study involving various substituted benzamido phenylcarbamates, compounds exhibited inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .
- Neuroprotective Effects : Research has indicated that aromatic carbamates can confer neuroprotective effects in neuronal cell models. Compounds were tested for their ability to protect against apoptosis induced by etoposide and serum starvation, demonstrating significant protective effects at concentrations around 3 μM .
- Anticonvulsant Potential : Some studies have evaluated the anticonvulsant properties of related compounds, suggesting that modifications in the structure can lead to enhanced efficacy against seizures .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition range: 39% - 54% | |
| Neuroprotection | Significant protection against apoptosis | |
| Anticonvulsant | Efficacy observed in seizure models |
Detailed Research Findings
-
Anti-inflammatory Study :
- A series of phenylcarbamates were synthesized and tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model. Compounds similar in structure to this compound exhibited notable inhibition rates compared to traditional anti-inflammatory agents.
- Neuroprotective Screening :
- Anticonvulsant Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
